bk-MDEA (chlorhydrate)

Vue d'ensemble

Description

Applications De Recherche Scientifique

bk-MDEA (hydrochloride) is primarily used in scientific research for the following applications:

Mécanisme D'action

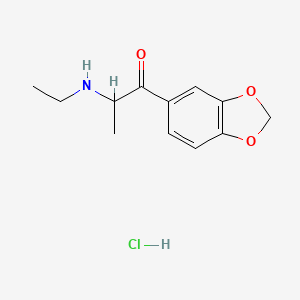

bk-MDEA (hydrochloride), also known as 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride, is a compound of interest in the field of pharmacology due to its potential effects on the human body . This article aims to provide an overview of the mechanism of action of bk-MDEA (hydrochloride).

Target of Action

bk-MDEA (hydrochloride) is categorized as a phenethylamine, amphetamine, and cathinone . These classes of compounds are known to interact with various targets in the central nervous system, including monoamine transporters and receptors . .

Mode of Action

As a derivative of phenethylamine, amphetamine, and cathinone, it is likely to interact with monoamine transporters and receptors, potentially influencing neurotransmitter levels in the brain

Biochemical Pathways

These include reduction of the β-ketone moiety, N-dealkylation, and demethylenation followed by O-methylation . The exact biochemical pathways affected by bk-MDEA (hydrochloride) and their downstream effects require further investigation.

Pharmacokinetics

It is known that similar compounds are metabolized in the liver and excreted in the urine

Result of Action

As a phenethylamine, amphetamine, and cathinone derivative, it is likely to have stimulant and psychoactive effects . .

Action Environment

The action, efficacy, and stability of bk-MDEA (hydrochloride) can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the route of administration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bk-MDEA (hydrochloride) typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as described above, with stringent controls to ensure purity and compliance with regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions: bk-MDEA (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction of the β-ketone moiety is a common reaction.

Substitution: N-dealkylation and demethylenation followed by O-methylation are typical substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated metabolites .

Comparaison Avec Des Composés Similaires

Methylone (bk-MDMA): Similar in structure but with a methyl group instead of an ethyl group.

Ethylone: Another closely related compound with similar effects.

bk-MBDB: Shares the β-keto structure but differs in the alkyl chain length.

Uniqueness: bk-MDEA (hydrochloride) is unique due to its specific ethylamine substitution, which influences its pharmacological profile and metabolic pathways .

Activité Biologique

bk-MDEA (hydrochloride), chemically known as 3,4-methylenedioxy-N-ethylcathinone, is a synthetic cathinone related to other psychoactive substances such as methylone and MDMA. It is part of a broader class of compounds often referred to as "bath salts," which have gained attention due to their stimulant effects and potential for abuse. This article explores the biological activity of bk-MDEA, focusing on its pharmacological effects, mechanisms of action, and associated risks.

- Chemical Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- IUPAC Name : β-keto-3,4-methylenedioxy-N-ethylamphetamine

bk-MDEA primarily acts as a monoamine transporter blocker , similar to other cathinones. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.

Comparative Potency

Research indicates that bk-MDEA exhibits stimulant properties comparable to those of other cathinones. For instance, it has been found to produce locomotor activation in animal models, with effects similar to those observed with methamphetamine and cocaine. The potency of various related compounds can be summarized as follows:

| Compound | Locomotor Activity (mg/kg) | Methamphetamine Discrimination | Cocaine Discrimination |

|---|---|---|---|

| α-PPP | 1.10 ± 0.19 | 3.01 ± 0.09 | 7.35 ± 0.11 |

| α-PHP | 1.46 ± 0.09 | 1.23 ± 0.10 | 2.86 ± 0.08 |

| bk-MDEA | Not specifically measured | Not specifically measured | Not specifically measured |

| MDPBP | 0.15 ± 0.10 | 1.25 ± 0.12 | Not applicable |

| Ethylone | 6.73 ± 0.09 | 5.01 ± 0.08 | 3.37 ± 0.11 |

Pharmacological Effects

The biological activity of bk-MDEA includes a range of pharmacological effects:

- Stimulant Effects : Animal studies have shown that bk-MDEA increases locomotor activity in a dose-dependent manner, indicating its potential as a stimulant.

- Hyperthermia : Similar to other stimulants, bk-MDEA can induce hyperthermia, which poses significant health risks.

- Cardiovascular Effects : Increased heart rate and blood pressure have been documented following administration, paralleling the effects seen with other amphetamines.

Study on Locomotor Activity

A study conducted by demonstrated that bk-MDEA produced significant locomotor activation in rats when administered at varying doses (0.1 to 2.5 mg/kg). The peak effect was observed at lower doses, suggesting an inverted U-shaped dose-response curve typical for stimulant drugs.

Toxicological Analysis

Research has also focused on the toxicological implications of bk-MDEA use:

- A study highlighted that metabolites of bk-MDEA can be detected in biological samples such as urine, indicating its potential for abuse and the need for monitoring in forensic toxicology .

- Another analysis emphasized the risks associated with synthetic cathinones like bk-MDEA, linking their use to severe adverse effects including psychosis and cardiovascular complications .

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUJUYOEUQPDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345250 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454266-19-3 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)propan-1-one, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.